molecular formula C15H14ClN3 B3036296 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole CAS No. 339100-74-2

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole

Cat. No. B3036296
CAS RN: 339100-74-2
M. Wt: 271.74 g/mol
InChI Key: QLCLPPBTPPBHMA-UHFFFAOYSA-N
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Description

The compound “2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzodiazole ring, which is a fused benzene and diazole ring, and a chloropyridine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-(2-Chloropyridin-3-yl)acetic acid” have been synthesized . Typically, these types of compounds can be synthesized through various organic chemistry reactions, including condensation, substitution, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Biological Activities : This compound has been synthesized and tested for antimicrobial activities. Various derivatives have shown modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antimicrobial and Antifungal Studies : Additional research on new pyridine derivatives, including this compound, indicates considerable antibacterial activity. These compounds have been characterized by various spectral data and tested for antimicrobial properties (Patel & Agravat, 2009).

Heterocyclic Compound Synthesis

  • Novel Heterocyclic Compounds : There's evidence of this compound being used in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles, indicating its utility in creating new molecular structures (Caroti et al., 1986).

  • Synthesis of Benzimidazole and Benzothiazole Derivatives : The compound has been employed in the synthesis of various derivatives, showcasing its versatility in producing biologically active compounds (Jaishree et al., 2012).

  • Construction of Heterocyclic Systems : It serves as an intermediate for constructing a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, further expanding its applications in chemical synthesis (Ibrahim et al., 2022).

Biological Activities

  • Antioxidant Properties : This compound has been part of studies exploring the antioxidant properties of new thiazole derivatives, contributing to the development of potential therapeutics (Jaishree et al., 2012).

  • Potential Anti-HIV Activity : It has been investigated for its role in the transdermal absorption of novel benzimidazole compounds with possible anti-HIV activity, showcasing its significance in pharmaceutical applications (Álvarez-Figueroa et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its potential use as a pharmaceutical or in other industries .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1,5,6-trimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-7-12-13(8-10(9)2)19(3)15(18-12)11-5-4-6-17-14(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLPPBTPPBHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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